![molecular formula C29H30N2O6 B613488 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid CAS No. 110990-07-3](/img/structure/B613488.png)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid
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Overview
Description
“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid” is a complex organic compound. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Arndt-Eistert protocol, starting from commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected (Fmoc) α-amino acids .Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, an amino hexanoic acid group, and a benzyloxycarbonyl group .Scientific Research Applications
Peptide Synthesis
This compound is used in Fmoc solid-phase peptide synthesis . The deprotection step is crucial to secure a good quality product in this synthesis . The efficiency of the reaction could be affected by side reactions and by-product formation .
Hydrogel Formation
FMOC-D-LYS(Z)-OH is used in the formation of peptide-based hydrogels (PHGs) . These PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The compound has been used in tissue engineering . For instance, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Biomedical Applications
It has potential biomedical applications . A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
Synthesis of Cationic Amino Acid Building Blocks
A versatile solid-phase protocol leading to selectively protected amino alcohol intermediates was followed by oxidation to yield the desired di- or polycationic amino acid building blocks in gram-scale amounts .
Organogel Formation
Fmoc or Boc mono-substituted cyclo (L-Lys-L-Lys)s served as organogelators enabled to form stable thermo-reversible organogels in alcoholic, substituted benzene and chlorinated solvents .
Mechanism of Action
Target of Action
FMOC-D-LYS(Z)-OH, also known as N-Fmoc-N’-Cbz-D-lysine or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid, is primarily used in the synthesis of peptides . Its primary targets are the amino acid sequences that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
The compound works by protecting the amino group of the lysine residue during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, while the Cbz (benzyloxycarbonyl) or Z group protects the epsilon-amino group of the lysine . These protecting groups prevent unwanted side reactions during the synthesis process. They can be selectively removed when the peptide synthesis is complete .
Biochemical Pathways
FMOC-D-LYS(Z)-OH is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) . In this process, the peptide chain is assembled on a solid support, allowing for easy separation of the product from the reaction mixture. The Fmoc group is removed in the presence of a base, such as piperidine, revealing the free amino group that can react with the next Fmoc-protected amino acid .
Result of Action
The result of FMOC-D-LYS(Z)-OH’s action is the successful synthesis of peptides with the desired sequence . By protecting the reactive groups on the lysine residue, it allows for the controlled formation of peptide bonds, leading to high yields of the desired peptide .
Action Environment
The action of FMOC-D-LYS(Z)-OH is influenced by several environmental factors. The temperature, pH, and the presence of other reagents can affect the efficiency of the peptide synthesis . Moreover, the choice of solvent can also have a significant impact on the reaction . Recent studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) to reduce the environmental impact .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRULQRVJXQQPQH-AREMUKBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654460 |
Source
|
Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid | |
CAS RN |
110990-07-3 |
Source
|
Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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